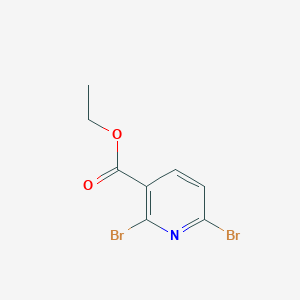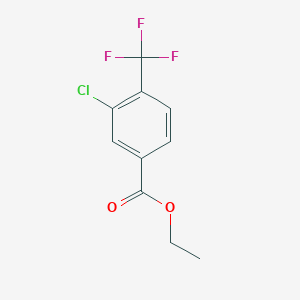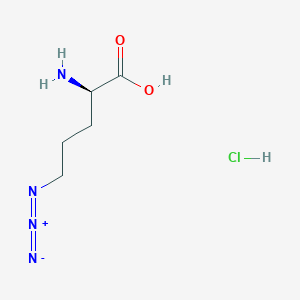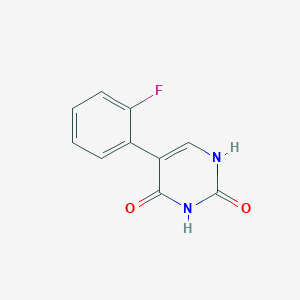
Methyl 5-chloro-2-methoxypyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5-chloro-2-methoxypyridine-4-carboxylate” is a chemical compound with the empirical formula C6H6ClNO . It is used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a carboxylate group at the 4-position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 143.57 . It has a refractive index of 1.5260, a boiling point of 181-182 °C, and a density of 1.193 g/mL at 25 °C .作用機序
The mechanism of action of methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate is not fully understood. However, it is believed that this compound acts as a receptor agonist and antagonist, as well as a neurotransmitter. It is believed to interact with a variety of different receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. Additionally, this compound is believed to interact with certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
Methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate has been studied for its potential biochemical and physiological effects. In the field of medicine, this compound has been studied for its potential anti-cancer and anti-inflammatory effects. In addition, it has been studied for its potential to inhibit the growth of certain bacteria. In the field of pharmacology, this compound has been studied for its potential to act as a receptor agonist and antagonist, as well as its potential to act as a neurotransmitter. Additionally, it has been studied for its potential use in the treatment of depression and anxiety.
実験室実験の利点と制限
Methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively stable and has a low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, one limitation is that this compound has a relatively low solubility in water and is not very soluble in organic solvents. Additionally, this compound is not very soluble in organic solvents and is not very stable in the presence of light.
将来の方向性
The potential future directions for methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate are numerous. In the field of medicine, this compound could be further studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and for its potential to inhibit the growth of certain bacteria. In the field of pharmacology, this compound could be studied for its potential to act as a receptor agonist and antagonist, as well as its potential to act as a neurotransmitter. Additionally, this compound could be studied for its potential use in the treatment of depression and anxiety. Finally, this compound could be studied for its potential use in drug delivery systems, such as nanoparticles and liposomes, as well as its potential use in the development of new drugs.
合成法
Methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate can be synthesized through a few different methods. One method involves the reaction of Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine with methyl chloroformate in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution reaction to form the desired product. Another method involves the reaction of 2-methoxy-5-chloropyridine with methyl bromide in the presence of a base, such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution reaction to form the desired product.
科学的研究の応用
Methyl Methyl 5-chloro-2-methoxypyridine-4-carboxylateethoxypyridine-4-carboxylate has a variety of potential applications in scientific research. In the field of medicine, this compound has been studied for its potential use as an anti-cancer agent. In addition, it has been studied for its potential use as an anti-inflammatory agent and for its potential to inhibit the growth of certain bacteria. In the field of pharmacology, this compound has been studied for its potential to act as a receptor agonist and antagonist, as well as its potential to act as a neurotransmitter. In addition, it has been studied for its potential use in the treatment of depression and anxiety.
Safety and Hazards
“Methyl 5-chloro-2-methoxypyridine-4-carboxylate” is classified under GHS07 for safety. The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
methyl 5-chloro-2-methoxypyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLVOPOTFPPXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














